Cholesteryl nonanoate

Catalog No.
S610375
CAS No.
1182-66-7
M.F
C36H62O2
M. Wt
526.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Cholesteryl nonanoate

CAS Number

1182-66-7

Product Name

Cholesteryl nonanoate

IUPAC Name

[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] nonanoate

Molecular Formula

C36H62O2

Molecular Weight

526.9 g/mol

InChI

InChI=1S/C36H62O2/c1-7-8-9-10-11-12-16-34(37)38-29-21-23-35(5)28(25-29)17-18-30-32-20-19-31(27(4)15-13-14-26(2)3)36(32,6)24-22-33(30)35/h17,26-27,29-33H,7-16,18-25H2,1-6H3

InChI Key

WCLNGBQPTVENHV-UHFFFAOYSA-N

SMILES

CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Synonyms

cholesteryl nonanoate, cholesteryl pelargonate

Canonical SMILES

CCCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C

Isomeric SMILES

CCCCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C

Liquid Crystal Properties

Cholesteryl nonanoate exhibits liquid crystal behavior. Liquid crystals are a state of matter that combines properties of both liquids and solids. They can flow like liquids but can also exhibit some of the structural order of crystals. This property makes cholesteryl nonanoate useful in the development of liquid crystal displays [].

Researchers have studied the use of cholesteryl nonanoate in mixtures to create liquid crystals with specific properties, such as sensitivity to shear stress or a desired temperature range for color changes [, ].

Other Research Applications

Cholesteryl nonanoate is also used in other scientific research applications, such as:

  • Studying the behavior of biological membranes: Because cholesteryl nonanoate is similar to the molecules found in cell membranes, researchers can use it to study the structure and function of these membranes [].
  • Developing drug delivery systems: Cholesteryl nonanoate has been investigated as a potential component of drug delivery systems, as it can be used to encapsulate and transport drugs [].

Cholesteryl nonanoate, also known as cholesteryl pelargonate, is an ester formed by the reaction between cholesterol and nonanoic acid (also known as pelargonic acid) []. It is a naturally occurring compound found in some plants and insects []. Cholesteryl nonanoate plays a role in some scientific research, particularly in the field of liquid crystals [].


Molecular Structure Analysis

Cholesteryl nonanoate has a complex molecular structure consisting of two main parts:

  • Cholesterol moiety: This is a four-ringed steroid structure with a hydroxyl group (OH) attached to one of the rings. This rigid, nonpolar region contributes to the overall hydrophobicity of the molecule [].
  • Nonanoic acid moiety: This is a nine-carbon chain ending in a carboxylic acid group (COOH). This part provides some polarity to the molecule [].

The key feature of cholesteryl nonanoate is the linkage between the hydroxyl group of cholesterol and the carbonyl carbon of the nonanoic acid, forming an ester bond. This combination of a rigid, bulky group and a flexible chain allows cholesteryl nonanoate to self-assemble into specific liquid crystal structures [].


Chemical Reactions Analysis

The ester bond in cholesteryl nonanoate can be susceptible to hydrolysis (breakdown by water) under certain conditions, such as in the presence of enzymes or strong acids/bases. This would yield cholesterol and nonanoic acid [].


Physical And Chemical Properties Analysis

  • Melting point: 79-82 °C []
  • Boiling point: Decomposes before boiling []
  • Solubility: Insoluble in water, soluble in organic solvents like chloroform and ethanol []
  • Appearance: White to slightly yellow crystals []

Cholesteryl nonanoate forms cholesteric liquid crystals with a helical structure. This structure reflects light selectively, creating iridescent or pearlescent effects [].

There is limited data available on the safety hazards of cholesteryl nonanoate. However, as an ester, it is likely to have low to moderate toxicity [].

XLogP3

12.7

Hydrogen Bond Acceptor Count

2

Exact Mass

526.47498122 g/mol

Monoisotopic Mass

526.47498122 g/mol

Heavy Atom Count

38

UNII

4313O7P4XW

GHS Hazard Statements

Aggregated GHS information provided by 2 companies from 2 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 2 companies. For more detailed information, please visit ECHA C&L website;
Of the 1 notification(s) provided by 1 of 2 companies with hazard statement code(s):;
H413 (100%): May cause long lasting harmful effects to aquatic life [Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Other CAS

1182-66-7

Wikipedia

Cholesteryl_nonanoate

Use Classification

Cosmetics -> Emollient

General Manufacturing Information

Cholest-5-en-3-ol (3.beta.)-, 3-nonanoate: ACTIVE

Dates

Modify: 2023-08-15

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